molecular formula C10H10F3NO2 B1422890 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid CAS No. 1334146-15-4

2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid

Cat. No. B1422890
M. Wt: 233.19 g/mol
InChI Key: BSYFZKSBWDMHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid” is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid” consists of a trifluoroethyl group attached to a phenyl group, which is further connected to an amino group and an acetic acid group .

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • The compound has been used in the synthesis and structural characterization of various fluorinated organic compounds. For instance, acetic acid-catalyzed condensation involving similar trifluoroethyl compounds has been explored for the synthesis of polyfluorinated diazafluorenes (Karpov et al., 2006).
  • Chemical Transformation Studies :

    • It has been involved in studies focusing on chemical transformations. For example, the transformation of 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one into other compounds under specific conditions has been examined (Filyakova et al., 2020).
  • Enantioselective Synthesis and Characterization :

    • The compound has been used in the synthesis of enantiomerically pure compounds, offering potential in stereochemical studies and asymmetric syntheses (Levrat et al., 2002).
  • Development of Ligands and Complexes :

    • It plays a role in the development of ligands and complexes, particularly in coordination chemistry. For example, triorganotin(IV) complexes with amino acetic acid derivatives have been synthesized and characterized (Baul et al., 2002).
  • Analytical Chemistry Applications :

    • The compound and its derivatives have been utilized in analytical chemistry, such as in chromatographic separation of fluorinated amino acids (Vlasáková et al., 1993).
  • Studies in Organic and Medicinal Chemistry :

    • It has been involved in the synthesis of various organic compounds with potential medicinal applications, such as anti-inflammatory agents (Ross & Sowell, 1987).

properties

IUPAC Name

2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14-6-8(15)16)7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFZKSBWDMHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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